molecular formula C12H14O2 B1584675 2-Methylprop-2-enoic acid;styrene CAS No. 9010-92-8

2-Methylprop-2-enoic acid;styrene

Cat. No.: B1584675
CAS No.: 9010-92-8
M. Wt: 190.24 g/mol
InChI Key: CVEPFOUZABPRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-2-enoic acid;styrene typically involves free radical polymerization. This process can be initiated using peroxides or azo compounds as initiators. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is often conducted in bulk, solution, or emulsion polymerization reactors. The choice of method depends on the desired properties of the final product. Emulsion polymerization is particularly favored for producing high-molecular-weight polymers with excellent mechanical properties .

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-enoic acid;styrene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylprop-2-enoic acid;styrene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylprop-2-enoic acid;styrene involves the formation of a polymer network through free radical polymerization. The polymer chains are formed by the successive addition of monomer units, resulting in a high-molecular-weight polymer. The molecular targets and pathways involved in this process include the initiation, propagation, and termination steps of the polymerization reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylprop-2-enoic acid;styrene is unique due to its balanced combination of mechanical strength, chemical resistance, and ease of processing. This makes it suitable for a wide range of applications, from coatings and adhesives to medical devices and composite materials .

Properties

IUPAC Name

2-methylprop-2-enoic acid;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h2-7H,1H2;1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEPFOUZABPRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O.C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

114672-18-3, 737791-65-0, 9010-92-8, 124916-37-6
Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114672-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, diblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737791-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacrylic acid-styrene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9010-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacrylic acid-styrene block copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124916-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9010-92-8
Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Then, into a 500 ml four necked flask, 30.0 g of the above polymer and 50 ml of methanol were added and dissolved, and then 4.2 of potassim hydroxide was added, stirred and dissolved. Then, 16.2 g of benzyl bromide and 100 ml of dimethyl sulfoxide were added thereto, and the mixture was stirred at 80° C. for 2 hours. The reaction solution was dropwise added to a methanol/1.5% hydrochloric acid aqueous solution (volume ratio of 1/1). A white powder was recovered and vacuum-dried to obtain a partial benzyl ester of a styrene/methacrylic acid copolymer (esterification rate: 50% to methacrylic acid, as determined by potentiometric titration). The obtained amount was 32.5 g.
[Compound]
Name
four
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
above polymer
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Example 1 was repeated except that a mixture of methacrylic acid, ethylbenzene and 100 ppm, based on methacrylic acid, of p-methoxyphenol was used instead of the methacrylic acid/ethylbenzene mixture fed to the second and third polymerization vessels. Styrene/methacrylic acid copolymer was obtained at a rate of 3.2 kg per hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

SMAA resin was produced by the same apparatus as used in Example 1 while methacrylic acid was fed so that the content of methacrylic acid in the SMAA resin formed in each polymerization vessel became 20% by weight. Specifically, a mixture composed of 70.8% by weight of styrene, 9.4% by weight of methacrylic acid and 20% by weight of ethylbenzene was fed continuously at a speed of 10 kg/hour into the first polymerization vessel kept at 139° C. Then, while the polymerization vessel which overflowed from the first polymerization vessel was conveyed to the second polymerization vessel maintained at 139° C, a mixture composed of 50% by weight of methacrylic acid and 50% by weight of ethylbenzene was continuously fed into the second polymerization vessel at a speed of 360 g/hour. Then, while the polymerization solution which overflowed from the second polymerization vessel was conveyed to the third polymerization vessel, a mixture composed of 50% by weight of methacrylic acid and 50% by weight of ethylbenzene was continuously fed into the third polymerization vessel. Then, water (2% by weight) was added to the polymerization solution which overflowed from the third polymerization vessel. The mixture was heated to 250° C by the preheater, and continuously fed into the solvent removing vessel maintained at 250° C and 20 torr to remove the solvent, and obtain styrene/methacrylic acid copolymer at a rate of 5 kg/ hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

A reaction vessel equipped with a stirring rod and a thermometer was charged with 683 parts by mass of water, 11 parts by mass of a sodium salt of sulfuric acid ester of methacrylic acid-ethylene oxide adduct (ELEMINOL RS-30, manufactured by Sanyo Chemical Industries, Ltd.), 138 parts by mass of styrene, 138 parts by mass of methacrylic acid, and 1 part by mass of ammonium persulfate, and the resulting mixture was stirred for 15 minutes at 400 rpm to thereby prepare a white emulsion. The obtained emulsion was heated until the internal system temperature reached 75° C., and then was allowed to react for 5 hours. To the resultant, 30 parts by mass of a 1% by mass ammonium persulfate aqueous solution was further added, and the resulting mixture was aged for 5 hours at 75° C., to thereby obtain an aqueous dispersion liquid of a vinyl resin (a copolymer of styrene/methacrylic acid/a sodium salt of sulfuric acid ester of methacrylic acid-ethylene oxide adduct), i.e. Particle Dispersion Liquid 1.
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfuric acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methacrylic acid ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylprop-2-enoic acid;styrene
Reactant of Route 2
2-Methylprop-2-enoic acid;styrene
Reactant of Route 3
2-Methylprop-2-enoic acid;styrene
Reactant of Route 4
2-Methylprop-2-enoic acid;styrene
Reactant of Route 5
2-Methylprop-2-enoic acid;styrene
Reactant of Route 6
2-Methylprop-2-enoic acid;styrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.